5-(Aminocarbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative with the chemical formula and a molecular weight of 194.98 g/mol. It is recognized for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The compound is classified under organoboron compounds, which are known for their stability and utility in various chemical reactions, including those in medicinal chemistry and material science.
The synthesis of 5-(aminocarbonyl)-2-methoxyphenylboronic acid can be achieved through various methods, typically involving the reaction of appropriate precursors under specific conditions. One common route involves:
5-(Aminocarbonyl)-2-methoxyphenylboronic acid features a boronic acid functional group attached to a methoxy-substituted phenyl ring with an aminocarbonyl substituent. The structure can be represented as follows:
5-(Aminocarbonyl)-2-methoxyphenylboronic acid participates in several important chemical reactions:
The mechanism typically involves:
The mechanism by which 5-(aminocarbonyl)-2-methoxyphenylboronic acid exerts its reactivity primarily revolves around its ability to form stable complexes with transition metals, such as palladium, during cross-coupling reactions.
The process generally follows these steps:
5-(Aminocarbonyl)-2-methoxyphenylboronic acid serves several important functions in scientific research:
The journey of boron-containing compounds in pharmaceutical sciences represents a paradigm shift in medicinal chemistry. Historically, boron-based compounds faced significant skepticism due to perceived toxicity concerns, largely stemming from the use of boron derivatives in pesticides and industrial applications. This perception delayed serious investigation of their therapeutic potential for decades. The pivotal turning point came with the FDA approval of bortezomib (Velcade®) in 2003, which became the first boronic acid-containing drug for treating multiple myeloma. This breakthrough validated boronic acids as viable pharmacophores and demonstrated their ability to achieve specific protease inhibition through reversible covalent binding to catalytic threonine residues in the 20S proteasome. Following this landmark achievement, two additional boronic acid drugs gained approval: ixazomib (2015), another proteasome inhibitor for multiple myeloma, and vaborbactam (2017), a β-lactamase inhibitor used in combination antibiotics. These approvals catalyzed intense research into boronic acids, transforming them from chemical curiosities into privileged motifs in drug discovery programs targeting various therapeutic areas including oncology, infectious diseases, and metabolic disorders [3].
Boronic acids have emerged as versatile bioisosteric replacements for carboxylic acids and other functional groups, offering medicinal chemists a powerful tool for molecular optimization. The bioisosteric potential stems from several unique physicochemical properties. Unlike planar carboxylic acids, boronic acids exhibit trigonal planar geometry in their neutral state (pH < pKa) but convert to tetrahedral anionic boronate species at physiological pH (typically > pKa). This structural flexibility allows them to mimic the transition states of enzymatic reactions involving carboxylic acids. Crucially, boronic acids can form reversible covalent bonds with nucleophiles present in biological systems, particularly hydroxyl groups (serine, threonine) and amines (lysine). This enables potent but reversible enzyme inhibition, as exemplified by bortezomib's mechanism of action. The Lewis acidity of boron, modulated by substituents on the aromatic ring, governs its reactivity; electron-withdrawing groups enhance acidity while electron-donating groups diminish it. Furthermore, boronic acids participate in key synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction, making them invaluable building blocks for constructing complex biaryl architectures prevalent in modern pharmaceuticals [3] [9].
5-(Aminocarbonyl)-2-methoxyphenylboronic acid (CID 57497325) represents a structurally sophisticated boronic acid derivative with significant potential in rational drug design. Its molecular architecture integrates three key functional elements: a boronic acid group for target binding and cross-coupling utility, a methoxy group providing electron-donating character and influencing molecular conformation, and a carbamoyl (aminocarbonyl) group capable of forming critical hydrogen bonds. The carbamoyl group specifically enhances interactions with biological targets through both hydrogen bond donation (N-H) and acceptation (C=O), features absent in simpler phenylboronic acids. This multifunctionality makes it an ideal candidate for developing targeted inhibitors, particularly for enzymes possessing extended substrate-binding pockets that can accommodate these diverse interactions. The methoxy group's ortho-position relative to the boronic acid imposes steric constraints that may enhance selectivity by preventing non-productive binding to off-target sites. Furthermore, this compound serves as a precursor for synthesizing more complex molecules via Suzuki-Miyaura coupling, where the carbamoyl group remains intact due to its compatibility with palladium catalysis. Its emergence reflects a trend toward functionally enriched boronic acid building blocks that transcend simple arylboronic acid motifs, enabling access to novel chemical space in medicinal chemistry campaigns [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1